Sitaxsentan-13C4 Sodium
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Overview
Description
Sodium;(4-chloro-3-(113C)methyl-(3,4,5-13C3)1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide is a complex organic compound with a molecular formula of C₁₄¹³C₄H₁₄ClN₂NaO₆S₂ and a molecular weight of 480.86. This compound is characterized by its unique structure, which includes isotopically labeled carbon atoms, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product with the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Sodium;(4-chloro-3-(113C)methyl-(3,4,5-13C3)1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium;(4-chloro-3-(113C)methyl-(3,4,5-13C3)1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Potential use in drug development as a labeled tracer for pharmacokinetic studies.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Sitaxsentan-13C4 Sodium involves its interaction with specific molecular targets, such as enzymes and receptors. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide
- Sodium;(4-chloro-3-(113C)methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide
Uniqueness
The uniqueness of Sitaxsentan-13C4 Sodium lies in its isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool for scientific research.
Properties
Molecular Formula |
C₁₄¹³C₄H₁₄ClN₂NaO₆S₂ |
---|---|
Molecular Weight |
480.86 |
Synonyms |
N-(4-Chloro-3-methyl-5-isoxazolyl-13C4)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]-3-thiophenesulfonamide Sodium; IPI 1040-13C4; Sitax-13C4 ; Sitaxentan-13C4 Sodium; TBC 11251-13C4 ; Thelin-13C4 ; _x000B_ |
Origin of Product |
United States |
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